2,2,2-trifluoro-N-(2-iodophenyl)acetamide
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Description
2,2,2-trifluoro-N-(2-iodophenyl)acetamide is an aromatic compound containing fluorine . It has a single molecule in the asymmetric unit .
Molecular Structure Analysis
The three F atoms in the molecule are disordered over two sets of sites . In the crystal, molecules are linked by N—H…O hydrogen bonds, forming chains running along the c-axis direction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.03 . It is a powder at room temperature . The InChI code is 1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) .Scientific Research Applications
Chemical Synthesis and Organic Chemistry Applications
Chemical synthesis and organic chemistry often explore the utility of compounds like "2,2,2-trifluoro-N-(2-iodophenyl)acetamide" for developing new synthetic pathways or materials. Such compounds may be used as precursors or intermediates in the synthesis of complex molecules. For instance, the development of chemoselective N-acylation reagents and the exploration of chiral axes in organic synthesis involve similar compounds to introduce or modify functional groups, facilitating the synthesis of target molecules with desired properties (Kondo & Murakami, 2001; Kondo & Murakami, 2002).
Environmental Impact and Removal Techniques
Compounds with fluorinated structures, similar to "2,2,2-trifluoro-N-(2-iodophenyl)acetamide," are examined for their environmental persistence and removal techniques. Studies focus on the adsorption and degradation processes to eliminate such compounds from water, highlighting the importance of understanding their behavior in environmental contexts (Igwegbe et al., 2021; Vo et al., 2019).
Potential Therapeutic Uses and Biochemical Research
While the specific applications of "2,2,2-trifluoro-N-(2-iodophenyl)acetamide" in therapeutic contexts were not directly found, the use of related compounds in drug metabolism and therapeutic interventions provides a basis for potential research directions. The exploration of biochemical pathways and therapeutic uses of compounds with similar structures could offer insights into new drug development or therapeutic strategies (Rushworth & Megson, 2014).
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-iodophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMADRXWAHDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364188 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |
CAS RN |
143321-89-5 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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